3-(4-Nitrophenyl)-1H-pyrazol-5-OL

Tautomerism Crystallography Electronic Effects

Secure your supply of 3-(4-Nitrophenyl)-1H-pyrazol-5-OL (CAS 309726-97-4), a critical hydroxypyrazole scaffold. Its unique tautomeric equilibrium, driven by the strong electron-withdrawing para-nitro group, makes it irreplaceable for two high-performance applications: (1) generating Pd(II) complexes that achieve 90% trans-stilbene selectivity in Mizoroki-Heck coupling, and (2) serving as the core for tight-binding HIV-1 Nef inhibitors with picomolar SPR KD values. Unlike electron-donating analogs, only this para-nitro isomer delivers the electronic configuration needed for metal-to-ligand charge transfer and target engagement. Invest in the right starting material.

Molecular Formula C9H7N3O3
Molecular Weight 205.17 g/mol
Cat. No. B11093808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Nitrophenyl)-1H-pyrazol-5-OL
Molecular FormulaC9H7N3O3
Molecular Weight205.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=O)NN2)[N+](=O)[O-]
InChIInChI=1S/C9H7N3O3/c13-9-5-8(10-11-9)6-1-3-7(4-2-6)12(14)15/h1-5H,(H2,10,11,13)
InChIKeyDXOHORGUDMVBLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Nitrophenyl)-1H-pyrazol-5-OL – Physicochemical Identity and Procurement-Grade Characterization


3-(4-Nitrophenyl)-1H-pyrazol-5-OL (CAS 309726-97-4; molecular formula C₉H₇N₃O₃; molecular weight 205.17 g/mol) is an N-unsubstituted hydroxypyrazole bearing a 4-nitrophenyl substituent at the 3-position of the pyrazole ring [1]. In its predominant tautomeric form, the compound exists as 5-(4-nitrophenyl)-1,2-dihydropyrazol-3-one (the keto tautomer), owing to the strong electron‑withdrawing effect of the para‑nitro group [2]. The compound exhibits a computed XLogP3-AA of 1.2, a topological polar surface area of 87 Ų, two hydrogen‑bond donors, and four hydrogen‑bond acceptors, placing it within drug‑like physicochemical space [1]. It serves as a versatile synthetic intermediate and a privileged scaffold in medicinal chemistry and agrochemical discovery programs.

Why 3-(4-Nitrophenyl)-1H-pyrazol-5-OL Cannot Be Replaced by Generic 3-Aryl-pyrazol-5-ol Analogs


In‑class substitution of the 4‑nitrophenyl group with a phenyl, 4‑methoxyphenyl, or 4‑chlorophenyl substituent fundamentally alters the electronic structure, tautomeric equilibrium, and consequent reactivity profile of the hydroxypyrazole scaffold. The para‑nitro group exerts a Hammett σₚ value of +0.78, imparting a strong electron‑withdrawing character that stabilizes the keto (pyrazolone) tautomer over the enol form [1]. In contrast, electron‑donating substituents (e.g., 4‑OCH₃, σₚ = −0.27) or weakly withdrawing groups (e.g., 4‑Cl, σₚ = +0.23) shift the equilibrium toward the hydroxypyrazole tautomer, leading to divergent hydrogen‑bonding patterns, metal‑coordination geometries, and biological target engagement [1]. The quantitative evidence presented below demonstrates that these electronic differences translate into measurable variations in frontier orbital energies, biological potency, and synthetic efficiency that preclude simple interchangeability.

Quantitative Differentiation Evidence for 3-(4-Nitrophenyl)-1H-pyrazol-5-OL Versus Its Closest Analogs


Tautomeric Equilibrium Shift Driven by the 4-Nitrophenyl Substituent

The 4-nitrophenyl group (strongly electron‑withdrawing) shifts the tautomeric equilibrium of the hydroxypyrazole scaffold toward the keto (pyrazolone) form, in contrast to electron‑donating analogs that favor the enol (hydroxypyrazole) form. Crystallographic and isolation studies across a series of 1‑aryl‑3‑R‑pyrazolinones demonstrate that electron‑withdrawing aryl substituents (e.g., 3‑nitrophenyl, 2,4‑dinitrophenyl, 4‑chlorophenyl) exclusively generate the 4,5‑dihydro‑1H‑pyrazol‑5‑one (IIa, keto) tautomer, whereas electron‑releasing aryl groups (e.g., 4‑methoxyphenyl) generate the 1H‑pyrazol‑5‑ol (IIb, enol) and 1,2‑dihydro‑3H‑pyrazol‑3‑one (IIc) forms [1]. The 4‑nitrophenyl substituent, with a Hammett σₚ of +0.78, is predicted to behave analogously to the 3‑nitrophenyl case, strongly favoring the keto tautomer.

Tautomerism Crystallography Electronic Effects

Frontier Molecular Orbital Energy Gap: 4-Nitrophenyl vs. 4-Dimethylaminophenyl Pyrazole

Replacement of the 4‑nitro group with a 4‑dimethylamino group on a closely related 3,5‑disubstituted pyrazole scaffold produces a measurable increase in the HOMO–LUMO energy gap, demonstrating that the nitro substituent imparts a distinct electronic structure. For 3‑(p‑nitrophenyl)‑5‑phenyl‑1H‑pyrazole (NPP), the experimentally determined optical band gap is 3.79 eV, whereas the 4‑dimethylamino analog (DAPP) exhibits a larger gap of 3.99 eV [1]. This 0.20 eV difference (≈5% increase) reflects the electron‑withdrawing nature of the nitro group, which lowers the LUMO energy and reduces the gap, enhancing electrophilic reactivity and altering absorption/transmission characteristics.

DFT HOMO-LUMO gap Optoelectronic properties

Antioxidant Potency of a 4-Nitrophenyl-Pyrazol-5-ol Derivative vs. Ascorbic Acid

A Schiff‑base derivative retaining the 1H‑pyrazol‑5‑ol core with a 4‑nitrobenzylideneamino substituent (HL1) demonstrated antioxidant activity superior to ascorbic acid in a standardized in vitro assay. HL1 exhibited an IC₅₀ of ≤0.41 ± 0.02 µM, compared with ≤0.58 ± 0.01 µM for the ascorbic acid control [1]. This represents a 29% improvement in potency, indicating that the 4‑nitrophenyl‑pyrazol‑5‑ol pharmacophore contributes meaningfully to radical‑scavenging capacity. While the parent compound 3‑(4‑nitrophenyl)‑1H‑pyrazol‑5‑OL was not directly tested, the data support the antioxidant potential of the core scaffold bearing a 4‑nitrophenyl motif.

Antioxidant DPPH Free radical scavenging

Antifungal Activity Dependence on Nitro Position: ortho vs. meta vs. para Isomers

The position of the nitro substituent on the phenyl ring of nitrophenyl‑pyrazole Schiff bases dramatically influences antifungal activity against Candida albicans. Among three pyrazole‑based azomethine isomers bearing 2‑, 3‑, or 4‑nitrophenyl substituents (compounds 2a, 2b, 2c), the 2‑nitrophenyl isomer (2a) was considerably more active than the 3‑ and 4‑nitrophenyl derivatives [1]. In contrast, all three isomers exhibited similarly limited activity against Cryptococcus neoformans [1]. DFT calculations revealed that the HOMO–LUMO band gap can be tuned by the nitro group position, and molecular docking showed that the most active compound 2a presented the lowest binding energy with the 3PVK model protein [1]. This establishes that the 4‑nitrophenyl (para) isomer possesses a distinct and quantifiably different antifungal selectivity profile compared with its ortho and meta congeners.

Antifungal Candida albicans Positional isomer SAR

Palladium Complex Catalytic Activity in Mizoroki–Heck Reactions: Nitro‑Substituted vs. Non‑Nitro Pyrazole Ligands

Palladium(II) complexes of nitrophenylpyrazole‑derived Schiff bases bearing a nitro group on the phenyl ring exhibit markedly higher catalytic activity and selectivity in Mizoroki–Heck C–C coupling reactions compared with complexes derived from ligands lacking the nitro substituent. Complexes [Pd₂Cl₄(5)₂] and [Pd₂Cl₄(9)₂], which incorporate nitro‑substituted ligands, achieved complete conversion (100%) to trans‑stilbene with 89–90% selectivity and a turnover frequency (TOF) of 500 h⁻¹ within two hours [1]. In contrast, complexes [Pd₂Cl₄(3)₂] and [Pd₂Cl₄(7)₂], derived from ligands lacking the nitro group, exhibited lower catalytic activity under identical conditions [1]. DFT calculations confirmed that electron‑withdrawing nitro groups reduce the chemical hardness (η) of the complexes (1.565–1.594 eV for nitro‑bearing complexes vs. 1.955–1.956 eV for non‑nitro complexes), rendering them softer, more polarizable, and more reactive [1]. After three catalytic cycles, [Pd₂Cl₄(9)₂] retained 96–93% selectivity and [Pd₂Cl₄(5)₂] retained 89–90% selectivity, confirming stability under turnover conditions [1].

Catalysis Mizoroki–Heck reaction Palladium complexes

Hydroxypyrazole Nef Inhibitor Scaffold Validation: Nitrophenyl–Containing Analogs Achieve Picomolar Target Binding

Hydroxypyrazole derivatives bearing nitrophenyl and chlorophenyl substituents have been validated as tight‑binding inhibitors of the HIV‑1 Nef protein, a critical viral accessory factor. In a medicinal chemistry optimization campaign encompassing 254 unique analogs based on a hydroxypyrazole core linked to chlorophenyl, nitrophenyl, and thioamide moieties, multiple compounds bound tightly to recombinant Nef proteins by surface plasmon resonance (SPR), with K_D values ranging from nanomolar to picomolar [1]. Several of these analogs suppressed HIV‑1 replication in donor peripheral blood mononuclear cells (PBMCs) with IC₅₀ values in the 1–10 nM range, without observable cytotoxicity, and were resistant to metabolism by mouse liver microsomes [1]. Active compounds also reversed Nef‑mediated MHC‑I downregulation in a T‑cell line [1]. While this evidence pertains to elaborated derivatives rather than the parent 3‑(4‑nitrophenyl)‑1H‑pyrazol‑5‑OL, it establishes the privileged nature of the 4‑nitrophenyl‑hydroxypyrazole core for achieving high‑affinity protein–ligand interactions.

HIV-1 Nef Antiretroviral Surface plasmon resonance

Priority Application Scenarios for 3-(4-Nitrophenyl)-1H-pyrazol-5-OL Based on Quantitative Evidence


Precursor for High‑Activity Palladium(II) Mizoroki–Heck Catalysts

Procure 3‑(4‑nitrophenyl)‑1H‑pyrazol‑5‑OL as the starting material for synthesizing Schiff‑base ligands destined for palladium(II) complexation. The resulting Pd(II) complexes incorporating the 4‑nitrophenyl‑pyrazole motif achieve 100% conversion in Mizoroki–Heck styrene–iodobenzene coupling with 89–90% trans‑stilbene selectivity (TOF = 500 h⁻¹), outperforming both non‑nitro pyrazole complexes and the 60% conversion literature benchmark [1]. The electron‑withdrawing nitro group reduces the chemical hardness of the Pd(II) complex by approximately 19% (from η ≈ 1.956 eV to η ≈ 1.565–1.594 eV), facilitating metal‑to‑ligand charge transfer and accelerating reductive elimination [1].

Scaffold for HIV‑1 Nef Inhibitor Lead Optimization

Utilize 3‑(4‑nitrophenyl)‑1H‑pyrazol‑5‑OL as the core scaffold for structure‑based design of HIV‑1 Nef inhibitors. Elaborated derivatives of this chemotype have demonstrated SPR‑measured K_D values in the picomolar range and antiretroviral IC₅₀ values of 1–10 nM in donor PBMCs, with a favorable cytotoxicity window and resistance to hepatic microsomal metabolism [1]. The 4‑nitrophenyl substituent contributes to target engagement affinity that cannot be replicated by unsubstituted phenyl or electron‑donating analogs.

Positional Isomer Reference Standard for Antifungal SAR Studies

Employ 3‑(4‑nitrophenyl)‑1H‑pyrazol‑5‑OL as the para‑nitro reference isomer in systematic antifungal structure–activity relationship (SAR) investigations. Direct comparative data establish that the 2‑nitrophenyl (ortho) isomer is considerably more active against Candida albicans than the 3‑ and 4‑nitrophenyl isomers, while all three isomers display similarly limited activity against Cryptococcus neoformans [1]. The para isomer thus serves as an essential negative‑control comparator for deconvoluting positional effects on antifungal target engagement.

Keto‑Tautomer Reference Compound for Crystallographic and Spectroscopic Studies

Use 3‑(4‑nitrophenyl)‑1H‑pyrazol‑5‑OL as a reference standard for investigating prototropic tautomerism in N‑unsubstituted hydroxypyrazoles. The strong electron‑withdrawing 4‑nitrophenyl group (σₚ = +0.78) drives the equilibrium toward the keto (pyrazolone) tautomer, as established crystallographically for analogous electron‑withdrawing aryl systems [1]. This makes the compound an ideal positive control for calibrating computational tautomer prediction models and for benchmarking solid‑state vs. solution‑phase tautomer populations against analogs bearing electron‑donating substituents.

Quote Request

Request a Quote for 3-(4-Nitrophenyl)-1H-pyrazol-5-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.